

Characterization data for potassium cyclohexylmethyltrifluoroborate

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Compound of Interest

Compound Name:	Potassium cyclohexylmethyltrifluoroborate
CAS No.:	1346647-18-4
Cat. No.:	B1452568

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An In-depth Technical Guide to the Characterization of **Potassium Cyclohexylmethyltrifluoroborate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates are a class of highly versatile and increasingly important reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their potent reactivity in a variety of cross-coupling reactions, has cemented their role as indispensable building blocks in the construction of complex molecules, particularly in the pharmaceutical industry.^{[1][2]} Unlike their boronic acid counterparts, their crystalline nature and enhanced stability simplify handling, storage, and purification.

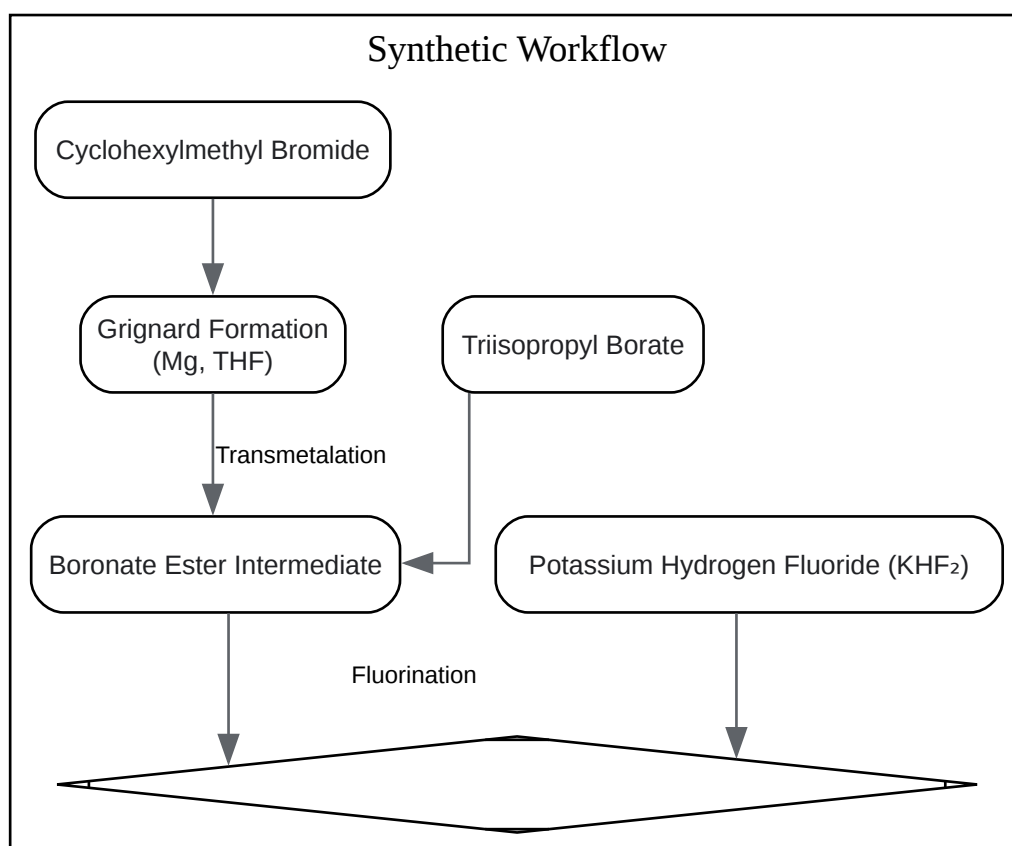
This guide provides a comprehensive technical overview of the analytical methodologies required for the thorough characterization of a specific member of this class: **potassium cyclohexylmethyltrifluoroborate**. As a Senior Application Scientist, the following sections are

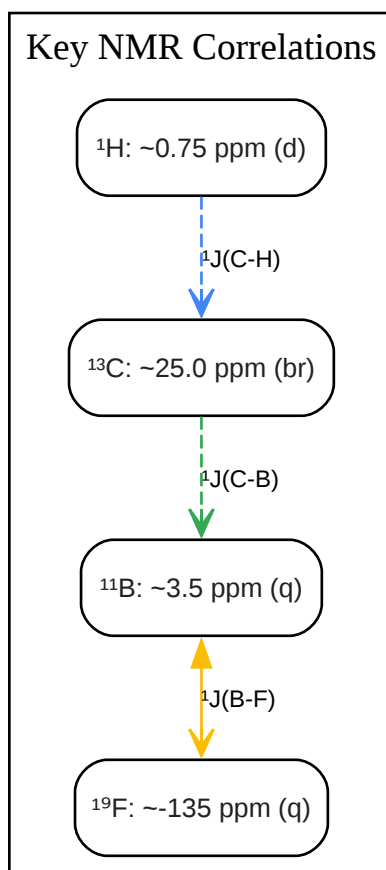
designed to not only present the expected data but also to elucidate the underlying scientific principles and rationale behind the experimental choices. This ensures a self-validating system of protocols for researchers engaged in the synthesis and application of this and similar organotrifluoroborate salts.

A Note on Synthesis: The Foundation of Characterization

A robust characterization workflow begins with a clear understanding of the synthetic route used to prepare the target compound. Potassium alkyltrifluoroborates are typically synthesized via the hydroboration of an alkene followed by treatment with potassium hydrogen fluoride (KHF_2), or through the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, again followed by the addition of KHF_2 .^[2] For **potassium cyclohexylmethyltrifluoroborate**, a plausible route involves the reaction of cyclohexylmethylmagnesium bromide with triisopropyl borate, followed by treatment with an aqueous solution of KHF_2 .

The choice of this synthetic pathway informs the expected structure and potential impurities, guiding the subsequent analytical strategy.





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Caption: Expected NMR correlations for the core structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. For **potassium cyclohexylmethyltrifluoroborate**, the key absorptions will be from the C-H bonds of the alkyl framework and the B-F bonds of the trifluoroborate group.

Experimental Protocol: FT-IR Analysis

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. [3] Press the mixture into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

Expected FT-IR Data

Wavenumber (cm^{-1})	Intensity	Assignment
2920-2930	Strong	C-H stretching (cyclohexyl CH_2)
2850-2860	Strong	C-H stretching (cyclohexyl CH_2)
1450-1460	Medium	C-H bending (CH_2)
1050-1150	Strong, Broad	B-F stretching
950-1000	Strong	B-F stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the trifluoroborate anion.

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method. This will readily detect the $[\text{cyclohexylmethyl-BF}_3]^-$ anion.
- Analysis: Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Expected Mass Spectrometry Data

- Anion: $[\text{C}_6\text{H}_{11}\text{CH}_2\text{BF}_3]^-$
- Calculated m/z : 183.1045
- Observed m/z (HRMS): 183.1045 ± 0.0005

Physical and Analytical Characterization

Melting Point

Potassium organotrifluoroborates are typically crystalline solids with high melting points, often decomposing at elevated temperatures. [4]The melting point of **potassium cyclohexylmethyltrifluoroborate** is expected to be above 200 °C.

Solubility

These salts are generally soluble in polar aprotic solvents like acetone and acetonitrile and may have limited solubility in water and alcohols. [4]

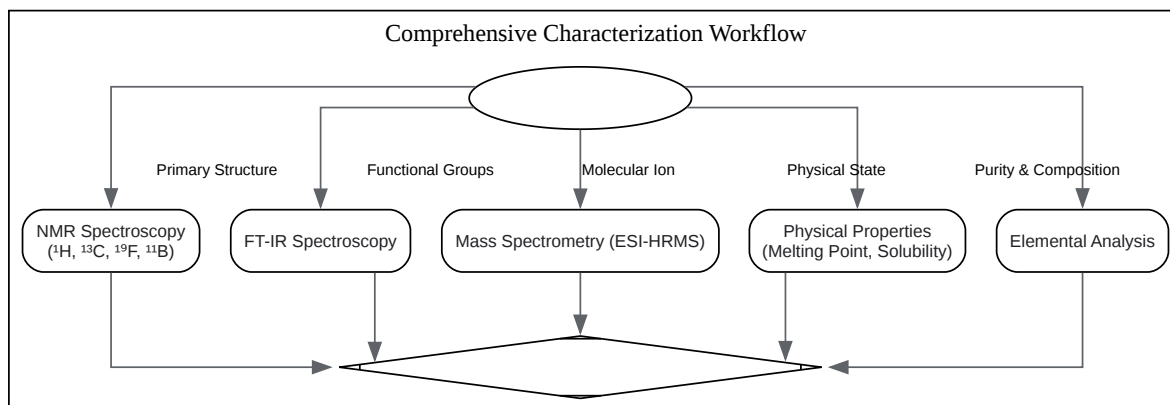
Elemental Analysis

Combustion analysis can be performed to determine the weight percentages of Carbon and Hydrogen. This data is used to confirm the empirical formula and assess the purity of the compound.

- Formula: $C_7H_{13}BF_3K$
- Molecular Weight: 220.08 g/mol
- Calculated %C: 38.20
- Calculated %H: 5.95

Comprehensive Data Summary

The following workflow provides a logical sequence for the complete characterization of newly synthesized **potassium cyclohexylmethyltrifluoroborate**.



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Caption: Overall characterization workflow for the compound.

By systematically applying this multi-technique approach, researchers can confidently verify the structure, purity, and identity of **potassium cyclohexylmethyltrifluoroborate**, ensuring its suitability for subsequent applications in drug discovery and development.

References

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